

# A Technical Guide to the Spectral Analysis of 3-Methoxy-4-nitrophenol

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## Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588

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## Introduction

**3-Methoxy-4-nitrophenol** is a nitrophenol derivative with the chemical formula  $C_7H_7NO_4$ .<sup>[1][2]</sup> This compound, appearing as a yellow crystalline solid, serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and dyes.<sup>[1]</sup> A thorough understanding of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the structure of **3-Methoxy-4-nitrophenol**.

This in-depth technical guide provides a comprehensive overview of the spectral data of **3-Methoxy-4-nitrophenol**. It is designed for researchers, scientists, and professionals in drug development, offering not just data, but also the underlying scientific principles and methodologies for its acquisition and interpretation.

## Molecular Structure and Spectroscopy

The molecular structure of **3-Methoxy-4-nitrophenol**, with a methoxy group and a nitro group attached to a phenol ring, gives rise to a unique spectral signature.<sup>[1]</sup> The following sections will delve into the details of its NMR, IR, and Mass spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

## <sup>1</sup>H NMR Spectroscopy

In <sup>1</sup>H NMR spectroscopy of **3-Methoxy-4-nitrophenol**, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methoxy groups significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methoxy-4-nitrophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected <sup>1</sup>H NMR Spectral Data (Predicted):

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.8	d	~2.0
H-5	~7.2	dd	~8.5, 2.0
H-6	~7.0	d	~8.5
-OCH <sub>3</sub>	~3.9	s	-
-OH	Variable	br s	-

Interpretation of the <sup>1</sup>H NMR Spectrum:

- The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.
- The proton at the H-2 position is expected to be the most downfield due to the deshielding effects of the adjacent nitro group and the methoxy group. It should appear as a doublet with a small coupling constant from the meta-coupling with H-5.
- The H-5 proton will likely appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-2.
- The H-6 proton should be a doublet due to ortho-coupling with H-5.
- The methoxy group protons will appear as a sharp singlet, typically around 3.9 ppm.
- The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.

## **<sup>13</sup>C NMR Spectroscopy**

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of the molecule.

### Experimental Protocol:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for <sup>13</sup>C NMR compared to <sup>1</sup>H NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz <sup>1</sup>H instrument). Proton decoupling is used to simplify the spectrum, resulting in a single line for each unique carbon atom. A larger number of scans is necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Similar processing steps as for <sup>1</sup>H NMR are applied.

### Expected <sup>13</sup>C NMR Spectral Data (Predicted):

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1 (-OH)	~150
C-2	~110
C-3 (-OCH <sub>3</sub> )	~155
C-4 (-NO <sub>2</sub> )	~140
C-5	~125
C-6	~115
-OCH <sub>3</sub>	~56

#### Interpretation of the <sup>13</sup>C NMR Spectrum:

- The spectrum will show seven distinct signals for the seven carbon atoms in the molecule.
- The carbons attached to the electronegative oxygen and nitro groups (C-1, C-3, and C-4) will be the most downfield.
- The carbon of the methoxy group will appear as a sharp signal in the upfield region.
- The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

#### Experimental Protocol:

- **Sample Preparation:** The sample can be prepared as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .

Expected Characteristic IR Absorption Bands:

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H stretch (phenol)	3500-3200	Broad, Strong
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (alkane)	3000-2850	Medium
N=O stretch (asymmetric)	1550-1500	Strong
N=O stretch (symmetric)	1350-1300	Strong
C=C stretch (aromatic)	1600-1450	Medium
C-O stretch (aryl ether)	1275-1200	Strong
C-O stretch (phenol)	1250-1180	Strong

Interpretation of the IR Spectrum:

- A broad and strong absorption band in the region of 3500-3200  $\text{cm}^{-1}$  is characteristic of the hydroxyl (-OH) group of the phenol.
- Strong absorption bands around 1520  $\text{cm}^{-1}$  and 1340  $\text{cm}^{-1}$  are indicative of the asymmetric and symmetric stretching vibrations of the nitro (-NO<sub>2</sub>) group, respectively.
- The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000  $\text{cm}^{-1}$  and the C=C stretching vibrations in the 1600-1450  $\text{cm}^{-1}$  region.
- Strong bands in the 1275-1180  $\text{cm}^{-1}$  region correspond to the C-O stretching vibrations of the aryl ether and the phenolic hydroxyl group.

For comparison, the IR spectrum of the isomeric 2-Methoxy-4-nitrophenol (4-Nitroguaiacol) shows similar characteristic peaks.<sup>[3]</sup>

# Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

## Experimental Protocol:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** The resulting ions are separated according to their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated by plotting the ion intensity versus the  $m/z$  ratio.

## Expected Mass Spectrometry Data:

The exact mass of **3-Methoxy-4-nitrophenol** is 169.0375 g/mol .[\[2\]](#) The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to this mass.

## Predicted Mass Spectrometry Data:

Ion	$m/z$
$[M+H]^+$	170.0448
$[M+Na]^+$	192.0267
$[M-H]^-$	168.0302

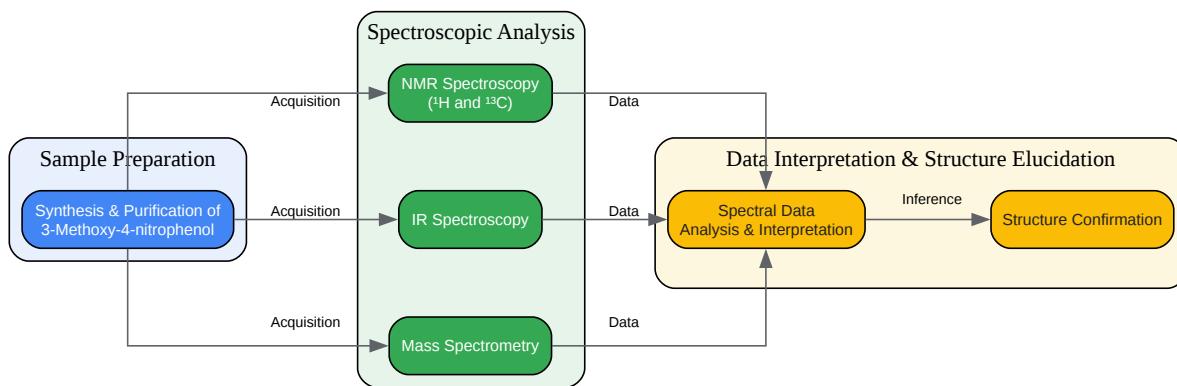
Data obtained from predicted values.[\[4\]](#)

## Interpretation of the Mass Spectrum:

- The molecular ion peak will be observed at  $m/z$  169 in an EI spectrum.
- Common fragmentation patterns for nitroaromatic compounds include the loss of  $\text{NO}_2$  (mass 46) and  $\text{NO}$  (mass 30).
- Fragmentation of the methoxy group can lead to the loss of a methyl radical ( $\text{CH}_3$ , mass 15) or formaldehyde ( $\text{CH}_2\text{O}$ , mass 30).
- The fragmentation pattern of the isomer 2-Methoxy-4-nitrophenol in the NIST database can serve as a useful reference for predicting the fragmentation of **3-Methoxy-4-nitrophenol**.<sup>[3]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **3-Methoxy-4-nitrophenol**.



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Caption: Workflow for the spectroscopic analysis of **3-Methoxy-4-nitrophenol**.

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation and confirmation of **3-Methoxy-4-nitrophenol**. This guide has outlined the expected spectral data and provided a framework for its acquisition and interpretation. By understanding the principles behind these techniques and how they apply to the specific structure of **3-Methoxy-4-nitrophenol**, researchers and scientists can confidently characterize this important chemical intermediate.

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